methyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate
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Overview
Description
Methyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate is a chemical compound with the CAS Number: 1658461-71-2. It has a molecular weight of 211.61 and a linear formula of C8H6CLN3O2 .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives, including methyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate, has been reported in various studies . One method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst . This method provided the desired products with moderate to good yields and involves a sequential opening/closing cascade reaction .Molecular Structure Analysis
The molecular structure of methyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate is defined by its linear formula, C8H6CLN3O2 . Further structural analysis would require more specific information or experimental data.Physical And Chemical Properties Analysis
The physical and chemical properties of methyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate are not fully detailed in the retrieved documents. The compound has a molecular weight of 211.61 . More specific properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Scientific Research Applications
Synthesis and Structural Characterization
Synthesis and Molecular Structure : The synthesis of pyrazole derivatives, including "methyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate," involves detailed chemical processes that lead to the formation of these compounds. For example, Li-qun Shen et al. (2012) synthesized two new pyrazole derivatives and characterized them using NMR, IR spectroscopies, and HRMS analyses. The molecular structure was studied through X-ray diffraction and compared with density-functional-theory (DFT) calculations (Shen et al., 2012).
Novel Synthesis Approaches : Aseyeh Ghaedi et al. (2015) demonstrated an efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation of pyrazole-5-amine derivatives and activated carbonyl groups, revealing a useful process for the preparation of new N-fused heterocyclic products in good to excellent yields (Ghaedi et al., 2015).
Applications in Material Science and Biological Studies
Material Science Applications : Research by Zedan et al. (2020) on pyridine derivatives highlighted their potential in material science, particularly in the fabrication of heterojunctions for electronic devices. Their study revealed the thermal, structural, optical, and diode characteristics of these compounds, demonstrating their utility in developing photosensors and electronic devices (Zedan, El ‐ Taweel, & El ‐ Menyawy, 2020).
Anticancer and Antimicrobial Potential : The biological evaluation of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents by A. Rahmouni et al. (2016) indicated the synthesis of a novel series of compounds with promising cytotoxic activities against various cancer cell lines and 5-lipoxygenase inhibition, showing potential therapeutic applications (Rahmouni et al., 2016).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit cyclin-dependent kinase 2 (cdk2), which plays a crucial role in cell cycle regulation .
Mode of Action
For instance, CDK2 inhibitors can halt the cell cycle, preventing the proliferation of cancer cells .
Biochemical Pathways
If this compound acts similarly to other cdk2 inhibitors, it could affect the cell cycle regulation pathway, leading to downstream effects such as cell growth arrest .
Result of Action
Compounds with similar structures have shown cytotoxic activities against various cancer cell lines .
properties
IUPAC Name |
methyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-8(13)7-4-3-10-6(9)2-5(4)11-12-7/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCYZORJQGSQLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=CC(=NC=C21)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate |
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